4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H15N3O4S. It is characterized by the presence of a nitro group, a pyrrolidine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Nitrobenzenesulfonyl chloride+Pyrrolidine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Amino-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
- 4-Nitro-N-(pyridin-2-ylmethyl)aniline
- 4-Nitro-N-(pyrrolidin-1-ylmethyl)benzene-1-sulfonamide
Comparison: 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds, such as those with pyridine or different substituents on the benzene ring. These differences can lead to variations in biological activity and chemical reactivity .
Biological Activity
4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide, with the CAS number 1830181-86-6, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Molecular Weight : 285.32 g/mol
- Structure : The compound features a sulfonamide group attached to a pyrrolidine ring and a nitro substituent on the benzene moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, related compounds have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : Compounds containing the pyrrolidine structure are often explored for their anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation across various cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in disease processes, similar to other pyrrolidine derivatives which have shown inhibitory effects on carbonic anhydrase and histone deacetylases .
Antimicrobial Studies
A study on pyrrole-based compounds demonstrated that modifications to the pyrrolidine structure could enhance antimicrobial efficacy. The inclusion of nitro groups has been associated with increased activity against bacterial strains, suggesting a potential pathway for developing new antibiotics .
Anticancer Research
In a comparative study of various sulfonamide derivatives, those with a pyrrolidine moiety exhibited significant cytotoxic effects on cancer cell lines. For example, one compound showed an IC₅₀ value of approximately 92.4 μM against multiple cancer types, indicating its potential as a lead compound in cancer therapy .
Data Tables
Biological Activity | MIC (μg/mL) | Cell Lines Tested |
---|---|---|
Antibacterial | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
Anticancer | IC₅₀ ~ 92.4 | HeLa, Caco-2, MDA-MB-231 |
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-nitro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-8-9-2-1-7-12-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
AGNKJVPNLSZRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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